molecular formula C21H18ClN3O2S2 B2539638 3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670273-46-8

3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2539638
CAS No.: 670273-46-8
M. Wt: 443.96
InChI Key: PMSIRPNCVGSBLE-UHFFFAOYSA-N
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Description

3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18ClN3O2S2 and its molecular weight is 443.96. The purity is usually 95%.
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Scientific Research Applications

Thieno[2,3-d]pyrimidine Derivatives in Scientific Research

Synthesis and Antiproliferative Evaluation : Research involving thieno[2,3-d]pyrimidine derivatives has been conducted to explore their synthesis and potential antiproliferative activities. A study by Atapour-Mashhad et al. (2017) reported a facile one-pot synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, which were evaluated for antiproliferative activity on human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. The study highlights the structural, concentration, and time-dependent activation of these compounds, indicating their potential as cancer therapeutic agents (Atapour-Mashhad et al., 2017).

Antimicrobial and Anticancer Properties : Novel pyrazole derivatives, including those related to thieno[2,3-d]pyrimidine structures, have been synthesized and evaluated for their antimicrobial and anticancer activities. A study conducted by Hafez et al. (2016) synthesized a series of compounds and found that some exhibited higher anticancer activity than doxorubicin, a reference drug, along with good to excellent antimicrobial activities. This suggests the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial and anticancer therapies (Hafez et al., 2016).

Reactivity and Synthesis of Heterocyclic Compounds : The reactivity of thieno[2,3-d]pyrimidines has been explored in the synthesis of various heterocyclic compounds. For example, a study by Shibuya (1984) investigated the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, leading to the formation of heterocycles such as 4-hydroxy and 4-mercaptopyrimidine derivatives. These findings contribute to the broader understanding of heterocyclic chemistry and the synthetic utility of thieno[2,3-d]pyrimidine derivatives (Shibuya, 1984).

Properties

IUPAC Name

5-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S2/c1-4-9-25-20(26)18-16(14-7-5-6-8-17(14)22)11-28-19(18)23-21(25)29-10-15-12(2)24-27-13(15)3/h4-8,11H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSIRPNCVGSBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4Cl)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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